



# Application Notes: LC-MS/MS Protocol for Olaquindox Residue Analysis in Tissues

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Olaquindox is a quinoxaline-1,4-dioxide compound that has been utilized as an antimicrobial growth promoter in animal feed.[1][2] However, concerns regarding its potential carcinogenic and mutagenic effects have led to restrictions and bans on its use in food-producing animals in various regions.[1][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in animal tissues to ensure food safety and regulatory compliance. This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of olaquindox and its metabolites in various animal tissues, with a particular focus on swine and fish.

Recent studies have indicated that while 3-methyl-quinoxaline-2-carboxylic acid (MQCA) was previously considered a primary marker residue, deoxyolaquindox (also referred to as bisdesoxyolaquindox or O2) is a more persistent and suitable marker residue in tissues, especially in the kidneys.[1][4][5][6] This protocol, therefore, is designed to be comprehensive for the analysis of olaquindox and its key metabolites.

## **Experimental Protocol**

This protocol is a synthesis of methodologies reported in peer-reviewed scientific literature.[1] [2][7]



### **Sample Preparation and Extraction**

- Homogenization: Weigh  $2.0 \pm 0.1$  g of homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube.[2]
- Extraction:
  - Add 10 mL of extraction solvent (2% metaphosphoric acid in 20% methanol) to the sample.[2]
  - Vortex for 2 minutes to ensure thorough mixing.
  - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  - Carefully transfer the supernatant to a clean 50 mL centrifuge tube.
  - Repeat the extraction step with another 10 mL of the extraction solvent.
  - Combine the supernatants.
- Defatting (for fatty tissues):
  - Add 10 mL of n-hexane to the combined supernatant.
  - Vortex for 1 minute.
  - Centrifuge at 10,000 rpm for 5 minutes.
  - Discard the upper n-hexane layer.

## Solid-Phase Extraction (SPE) Clean-up

This protocol utilizes a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX).[2]

- Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[2]
- Loading: Load the extracted sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.



#### · Washing:

- Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
- Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
- Elution: Elute the target analytes with 5 mL of 2% formic acid in methanol into a clean collection tube.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 15% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.[2]

### LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value	
Column	C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 $\mu$ m)[2]	
Mobile Phase A	0.1% Formic Acid in Water[2]	
Mobile Phase B	Acetonitrile[2]	
Flow Rate	0.2 mL/min[2]	
Injection Volume	10 μL[2]	
Column Temperature	40°C	
Gradient Program	0-2 min: 15% B; 2-10 min: 15-85% B; 10-12 min: 85% B; 12-12.1 min: 85-15% B; 12.1-15 min: 15% B[2]	

Mass Spectrometry (MS/MS) Conditions:



Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)[2]	
Source Temperature	500°C	
IonSpray Voltage	5500 V	

### MRM Transitions for **Olaquindox** and its Metabolites:

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Olaquindox	264.1	218.1	188.1
Deoxyolaquindox (O2)	232.1	145.1	117.1
MQCA	189.1	145.1	117.1
DOLQ	232.0	143.0	145.0

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

## **Quantitative Data Summary**

The following tables summarize typical validation data for the analysis of **olaquindox** and its metabolites in various tissues.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)



Analyte	Tissue	LOD (µg/kg)	LOQ (µg/kg)	Reference
Deoxyolaquindox (O2)	Swine Liver & Muscle	0.01	0.02	[2]
MQCA	Swine Liver & Muscle	0.25	0.5	[2]
DOLQ	Swine Liver & Muscle	0.01	0.02	[2]
MQCA	Fish Tissue	0.1 (ng/g)	0.25 (ng/g)	

Table 2: Recovery Rates

Analyte	Tissue	Spiking Level (µg/kg)	Average Recovery (%)	Reference
Deoxyolaquindox (O2)	Swine Liver & Muscle	0.02 - 50	79.1 - 91.1	[2]
MQCA	Swine Liver & Muscle	0.5 - 50	79.1 - 91.1	[2]
DOLQ	Swine Liver & Muscle	0.02 - 50	79.1 - 91.1	[2]
MQCA	Fish Tissue	0.25 - 50 (ng/g)	92.7 - 104.3	
Olaquindox	Swine Tissues	50 - 200	66.3 - 74.0	[8]

# **Experimental Workflow Diagram**





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Caption: Workflow for **Olaquindox** Residue Analysis in Tissues.

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 To cite this document: BenchChem. [Application Notes: LC-MS/MS Protocol for Olaquindox Residue Analysis in Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677201#lc-ms-ms-protocol-for-olaquindox-residue-analysis-in-tissues]

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